(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: A Comprehensive Technical Guide
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: A Comprehensive Technical Guide
CAS Number: 158722-22-6
Abstract
This technical guide provides an in-depth exploration of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a pivotal chiral intermediate in pharmaceutical synthesis. The document elucidates its physicochemical properties, provides a detailed, field-proven protocol for its stereospecific synthesis, and delves into the mechanistic underpinnings of the synthetic pathway. Furthermore, it highlights its critical application in the semi-synthesis of Paclitaxel, a prominent anticancer agent, and outlines robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable protocols.
Introduction
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, chiral scaffold makes it an invaluable building block, particularly in the construction of complex molecular architectures with defined stereochemistry. The primary and most notable application of this compound is as a protected precursor to the C-13 side chain of Paclitaxel (Taxol®), a potent microtubule-stabilizing agent widely used in cancer chemotherapy.[1][3] The precise stereochemistry of the oxazoline ring, specifically the (4S,5R) configuration, is crucial for the biological activity of the final Paclitaxel molecule.[3] This guide will provide a comprehensive overview of this key intermediate, from its synthesis to its application and analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 158722-22-6 | , , |
| Molecular Formula | C₁₆H₁₃NO₃ | , , |
| Molecular Weight | 267.28 g/mol | , , |
| Appearance | Solid | |
| Melting Point | 203-204 °C | |
| Storage | 2-8 °C, Sealed in dry conditions |
Stereospecific Synthesis
The synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a well-established process that leverages the principles of stereocontrolled synthesis. The most common and efficient method involves the reaction of (2R,3S)-3-Phenylisoserine with trimethyl orthobenzoate.[1][2] This reaction proceeds with retention of stereochemistry at the two chiral centers, making it a highly valuable transformation.
Synthesis Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Materials:
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(2R,3S)-3-Phenylisoserine
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Trimethyl orthobenzoate
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Anhydrous Toluene
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p-Toluenesulfonic acid (catalytic amount)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (2R,3S)-3-Phenylisoserine (1 equivalent) and anhydrous toluene.
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Addition of Reagents: Add trimethyl orthobenzoate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the suspension.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. During this time, methanol, a byproduct of the reaction, is collected in the Dean-Stark trap.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration and wash it with hexane to remove any unreacted trimethyl orthobenzoate. The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield the desired (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid as a white solid.
Mechanistic Insights
The formation of the oxazoline ring from a β-amino acid and an orthoester is a fascinating and stereospecific process. The proposed mechanism is outlined below:
Caption: Proposed reaction mechanism.
The reaction is initiated by the acid-catalyzed formation of a reactive intermediate from the orthoester. The amino group of the (2R,3S)-3-Phenylisoserine then attacks this intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group, leads to the formation of the five-membered oxazoline ring. The stereochemistry of the starting material is retained throughout this process due to the concerted nature of the cyclization step.
Application in Paclitaxel Semi-Synthesis
The primary utility of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid lies in its role as a key building block for the C-13 side chain of Paclitaxel.[1][2] The oxazoline ring serves as a protecting group for both the amine and the carboxylic acid functionalities of the phenylisoserine core. This protection is crucial during the coupling of the side chain to the baccatin III core of the Paclitaxel molecule.
The workflow for the integration of the oxazoline intermediate into the Paclitaxel structure is as follows:
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Activation of the Carboxylic Acid: The carboxylic acid of the oxazoline is activated, typically by conversion to an acid chloride or through the use of coupling agents.
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Esterification: The activated oxazoline is then esterified with the C-13 hydroxyl group of a protected baccatin III derivative.
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Deprotection: In the final step, the oxazoline ring is hydrolyzed under acidic conditions to reveal the N-benzoyl-3-phenylisoserine side chain, completing the synthesis of Paclitaxel.
The (4S,5R) stereochemistry of the oxazoline is directly translated to the (2'R, 3'S) stereochemistry of the Paclitaxel side chain, which is essential for its potent anticancer activity.
Analytical Characterization
Robust analytical methods are imperative for confirming the identity, purity, and stereochemical integrity of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the oxazoline ring and the two phenyl groups. The coupling constants between the protons at the C4 and C5 positions are indicative of their cis relationship, confirming the stereochemistry.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the oxazoline ring, and the carbons of the phenyl groups.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of the compound. A suitable chiral stationary phase, such as a polysaccharide-based column, can be used to separate the (4S,5R) enantiomer from its (4R,5S) counterpart.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | A mixture of n-hexane and isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a cornerstone of modern pharmaceutical synthesis, particularly in the production of Paclitaxel. Its stereospecific synthesis and the stability of the oxazoline ring make it an ideal intermediate for complex, multi-step synthetic routes. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its chemistry and handling is paramount to its successful application in the development of life-saving therapeutics.
References
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ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. [Link]
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PubChem. (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. [Link]
- Sheng, J., et al. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Chemistry.
- Google Patents.
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Kingston, D. G. I. The Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. NIH Public Access. [Link]
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PubMed. Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. [Link]
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ResearchGate. Synthesis of the C-13 Side-Chain of Taxol. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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Sandoo Pharma. China (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic Factory. [Link]
